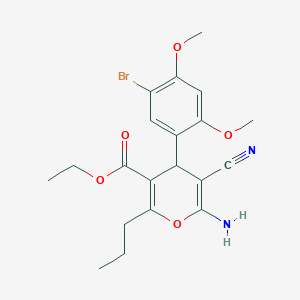![molecular formula C17H15N3OS B5226267 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide, also known as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thioacetamide derivative that has been synthesized and studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide in lab experiments is its high purity and stability. This compound has been synthesized and purified to achieve high yields and purity. In addition, this compound is stable under various conditions, making it a reliable compound for lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This compound is soluble in organic solvents, but its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide. One direction is the investigation of this compound's potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is the investigation of this compound's potential use as an anti-inflammatory agent. Further studies are needed to determine the effectiveness of this compound in reducing inflammation in various diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
Synthesis Methods
The synthesis of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide involves the reaction of 4-bromobiphenyl and 1H-pyrazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
Properties
IUPAC Name |
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17(21)11-22-15-6-4-12(5-7-15)13-2-1-3-14(10-13)16-8-9-19-20-16/h1-10H,11H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDRJXHANXVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)

![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)



![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)
